2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide has been reported in various studies. For instance, Negrebetsky et al. (2008) discussed the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and related compounds using specific reactants and conditions (Negrebetsky et al., 2008). Similarly, Pan et al. (2016) synthesized (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide and characterized it using spectroscopy and X-ray crystallography (Pan et al., 2016).
Molecular Structure Analysis
The molecular configuration and structure analysis are crucial for understanding the properties of such compounds. The study by Pan et al. (2016) revealed the intermolecular hydrogen bonds and disordered oxygen and fluorine atoms in the structure of their synthesized compound, providing insights into the molecular structure (Pan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide have been explored in various studies. For example, Banks et al. (1996) discussed the fluorination reactions of perfluoro-[N-(4-pyridyl)acetamide], which is structurally related (Banks et al., 1996). Additionally, the photoreactions of flutamide, another related compound, were examined by Watanabe et al. (2015) to understand the chemical behavior under different conditions (Watanabe et al., 2015).
Physical Properties Analysis
Investigating the physical properties, such as solubility, melting point, and density, is essential for practical applications of these compounds. However, specific studies focusing on the physical properties of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide were not identified in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are critical for understanding how these compounds interact in various chemical environments. Studies like those by Banks et al. (1996) and Watanabe et al. (2015) provide valuable insights into the chemical properties of structurally related compounds (Banks et al., 1996); (Watanabe et al., 2015).
Scientific Research Applications
Synthesis of Biindolyls : This compound is used in the synthesis of 3,3′-disubstituted-2,2′-biindolyls through sequential palladium-catalysed reactions, indicating its utility in complex organic syntheses (Abbiati et al., 2006).
Formation of 1-Oxa-3-Azonia-5-Aza-Bicycles : The reaction of 2,2,2-Trihalogeno-N-(trimethylsilyl)acetamides with trichloroborane, tribromoborane, or dihalogenoorganylboranes forms 1-oxa-3-azonia-5-aza-bicycles, a unique ring system (Maringgele & Meller, 1979).
Structural Characterization : It exhibits intermolecular hydrogen bonds and weak C-H-O contacts, as shown in the study of its crystal structure (Pan et al., 2016).
Antiplasmodial Properties : Some derivatives show potential antiplasmodial properties, indicating possible medicinal applications (Mphahlele et al., 2017).
Reactions with Alkenes and Dienes : It can react with alkenes and dienes to form various products, showing its reactivity and potential for synthesis of diverse organic compounds (Shainyan et al., 2015).
Electrophilic Fluorination : Perfluoro-N-(4-pyridyl)acetamide, a related compound, acts as a site-selective electrophilic fluorinating agent for various organic compounds (Banks et al., 1996).
Structural and Spectroscopic Studies : Its structural and spectroscopic features have been investigated, adding to the understanding of its chemical properties (Sterkhova et al., 2019).
Bromination Studies : The bromination of its derivatives has been studied, yielding a mixture of isomeric compounds (Shainyan et al., 2015).
Safety And Hazards
The safety information for 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide indicates that it may be flammable (GHS02) and may cause skin irritation, eye irritation, and respiratory irritation (GHS07) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, storing in a well-ventilated place, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for the study of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide are not available, research into trifluoroacetamide derivatives continues to be an active area of study in organic chemistry. These compounds are often used as building blocks in the synthesis of more complex molecules, and their unique reactivity profiles make them useful tools in the development of new synthetic methodologies .
properties
IUPAC Name |
2,2,2-trifluoro-N-prop-2-ynylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-2-3-9-4(10)5(6,7)8/h1H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUSMJHDHCSZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454924 | |
Record name | propargyltrifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide | |
CAS RN |
14719-21-2 | |
Record name | propargyltrifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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